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Get Quote

The table below summarizes the core chemical and pharmacological data for Vicriviroc, compiled from the

search results.

Property Specification / Value
Source /
Notes

Systematic
Name (IUPAC)

(4,6-dimethylpyrimidin-5-yl){4-[(3S)-4-{(1R)-2-methoxy-1-[4-
(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-

methylpiperidin-1-yl}methanone

[1] [2]

Molecular
Formula

C₂₈H₃₈F₃N₅O₂ [1] [2]

Molar Mass 533.639 g/mol (free base) [2]

CAS Number 599179-03-0 (maleate salt) [3] [4]

Drug Class Piperazine-based, small-molecule CCR5 receptor antagonist [5] [1] [3]

Mechanism Non-competitive allosteric antagonist of the CCR5 co-receptor [1]

IC₉₀ (Anti-HIV-1,
PBMCs)

1.8 - 10 nM (range across different viral strains) [4]
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Property Specification / Value
Source /
Notes

Kᵢ (CCR5
Binding)

2.5 nM [4]

Synthesis and Characterization

While a detailed public synthesis protocol is not available, the search results provide insights into the

chemical structure and synthetic approaches:

Core Structure: Vicriviroc is based on a piperazinopiperidine amide template. This scaffold is
recognized as a promising structure for developing CCR5 antagonists [6].

Synthetic Strategy: A "forward- and reverse-synthesis" approach has been reported for creating
libraries of analogous compounds. This methodology uses a 4-substituent-4-aminopiperidine
building block as a common key intermediate to construct the piperazinopiperidine nucleus, allowing
for variation at critical pharmacophore sites [6].

Isotopically Labeled Forms: The synthesis of several isotopically labelled forms of SCH 417690
(Vicriviroc)—including tritium (³H), deuterium (²H₄), and carbon-14 (¹⁴C)—has been described for

use in absorption, distribution, metabolism, and excretion (ADME) studies, receptor binding assays,
and as analytical standards [7].

Mechanism of Action and Key Experiments

Vicriviroc blocks HIV-1 entry by specifically targeting the host cell's CCR5 co-receptor.
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Vicriviroc binds allosterically to CCR5, preventing the conformational changes needed for HIV-1 fusion.

Detailed Experimental Protocols

The primary literature describes several key assays used to characterize Vicriviroc's activity and mechanism

[5]:

PBMC Replication Assay

Purpose: To determine the compound's effectiveness at inhibiting viral replication in human

peripheral blood mononuclear cells (PBMCs).
Methodology: PHA-stimulated PBMCs are pre-incubated with serial dilutions of Vicriviroc,

then infected with a primary CCR5-tropic HIV-1 isolate (e.g., 25-100 TCID₅₀). After washing
away residual virus, cells are cultured with the compound for 4-6 days. Viral replication is

quantified by measuring p24 antigen levels in the supernatant via ELISA. The EC₅₀ and EC₉₀

values are calculated using non-linear regression software.
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PhenoSense HIV-1 Entry Assay

Purpose: A rapid, single-cycle assay to measure susceptibility of pseudoviruses with specific
resistance mutations.

Methodology: Pseudotyped viruses, generated by co-transfecting HEK293 cells with an HIV-1
genomic vector (containing a luciferase reporter) and an envelope plasmid (e.g., JrCSF), are

used to infect U87-CD4-CCR5 target cells in the presence of Vicriviroc. Infection is measured
by luciferase activity 72 hours post-inoculation. The percent inhibition is calculated relative to a

no-drug control.

Drug Combination Studies (Chou-Talalay Method)

Purpose: To evaluate whether Vicriviroc acts synergistically, additively, or antagonistically with

other antiretroviral drugs.
Methodology: PHA-stimulated PBMCs are infected with HIV-1 in the presence of single drugs

or fixed-ratio combinations of Vicriviroc and other agents (e.g., Zidovudine, Enfuvirtide). After 7
days of culture, p24 levels are measured. The data are analyzed using the median-effect

principle and isobologram technique to calculate a Combination Index (CI).

Resistance and Cross-Resistance Profile

Understanding resistance is critical for clinical application. Research shows that HIV-1 can develop

resistance to Vicriviroc through mutations in the viral envelope glycoprotein gp160.

Virus
Strain

Characteristics
Fold-Resistance
to Vicriviroc

Cross-Resistance Notes

CC101.19 Selected for resistance to

AD101 (experimental
CCR5i)

~9.3-fold Remains susceptible to Maraviroc

(MVC) [8]

D1/85.16 Selected for resistance to
Vicriviroc (VVC)

~8.5-fold Shows high resistance to SCH-C
(68-fold) [8]

RU570-
VCVres

Primary isolate selected for
VVC resistance

N/A Mapping implicates a 200-amino
acid region (C2-V5) in gp160, not

just the V3 loop [9]
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Clinical Development Summary

Vicriviroc's clinical development pathway provides context for its research status:

Phase II Results: In the VICTOR-E1 trial with treatment-experienced patients, Vicriviroc (20 or 30

mg once daily) plus an optimized background therapy (OBT) was superior to OBT alone at 48 weeks
[10].

Phase III Outcome: Subsequent Phase III trials (VICTOR-E3/E4) in a similar population did not
show a significant benefit over the optimized background regimen alone. Consequently,

development for treatment-experienced patients was not pursued [10].
Status: Vicriviroc has not been approved for clinical use and remains an investigational compound

[1] [10].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Chemical and Pharmacological Profile of Vicriviroc]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b559713#vicriviroc-sch-d-

chemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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